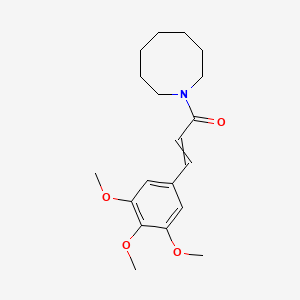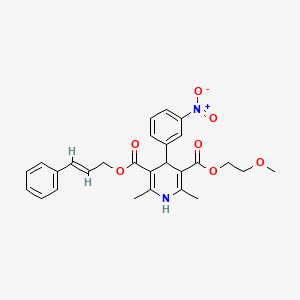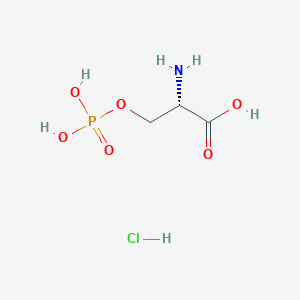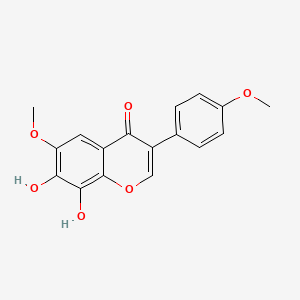
Cinoctramida
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinoctramida is a chemical compound known for its applications in pharmaceutical synthesis. It is recognized for its role as an intermediate in the production of various drugs. The compound’s chemical structure is characterized by the presence of an azocane ring and a trimethoxyphenyl group, which contribute to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Cinoctramida can be synthesized through a series of chemical reactions involving the condensation of azocane with trimethoxybenzaldehyde. The reaction typically requires a catalyst, such as piperidine, and is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: Cinoctramida undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or hydroxyl groups in the presence of a suitable nucleophile and solvent.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Cinoctramida has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including autoimmune disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of Cinoctramida involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Cinoctramida can be compared with other similar compounds, such as:
Lormetazepam: A benzodiazepine derivative with hypnotic and anxiolytic properties.
Metoclopramide: A dopamine antagonist used to treat nausea and vomiting.
Cinitapride: A substituted benzamide with 5-HT receptor antagonist and agonist activity.
Uniqueness: this compound’s unique structure, featuring an azocane ring and trimethoxyphenyl group, distinguishes it from other compounds
By understanding the detailed properties, preparation methods, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
属性
CAS 编号 |
28598-08-5 |
|---|---|
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChI 键 |
MDGVCMGGLSOVIQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)










![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)


